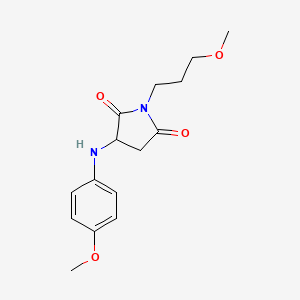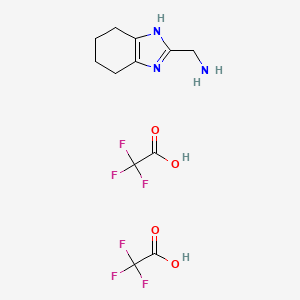
2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including those similar to 2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide, often involves multi-step chemical reactions. For example, synthesis processes can include the conversion of nicotinamide through Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield up to 48.7% based on the starting material (Zuo, 2010). Additionally, polyamides derived from related pyridine carboxamides showcase the versatility of these compounds in polymer science (Faghihi & Mozaffari, 2008).
Molecular Structure Analysis
The molecular structure of related pyridine carboxamides, as evidenced by X-ray crystallography, reveals extensive hydrogen bonding interactions and the influence of substituents on molecular geometry and electronic properties. Such studies help in understanding the physical and chemical behavior of these compounds (Gallagher et al., 2022).
Chemical Reactions and Properties
Pyridine derivatives engage in various chemical reactions, such as addition reactions with isothiocyanates, leading to thiazin-4-ones, or with aromatic amines to yield carboxamides. These reactions highlight the chemical reactivity and potential applications of such compounds (Kobayashi et al., 2009).
Physical Properties Analysis
The physical properties of pyridine derivatives, including solubility in polar solvents and thermal stability, are crucial for their application in material science and organic synthesis. Such characteristics are determined through FT-IR spectroscopy, thermal gravimetric analysis, and solubility tests (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties of 2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide and related compounds, such as reactivity towards nucleophiles, electrophiles, and participation in coordination chemistry, are essential for developing new materials and pharmaceutical agents. These properties are often explored through computational chemistry and spectroscopic methods to understand their interaction mechanisms and stability (Jayarajan et al., 2019).
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationship
2,3-Dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide has been studied for its synthesis and structure-activity relationships in various contexts. For instance, Meurer et al. (2005) explored its use in synthesizing human CB1 inverse agonists, showcasing its potential in creating selective and potent hCB1 inverse agonists (Meurer et al., 2005).
Synthesis and Usage in Pesticides
Lu Xin-xin (2006) reviewed the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, highlighting its wide usage in synthesizing pesticides (Lu Xin-xin, 2006).
Coordination Chemistry
The compound's application in coordination chemistry is evidenced in studies by Shi et al. (2010), where it was used to form metal complexes, such as with silver(I) nitrate. This study contributes to understanding the coordination behavior of pyridine derivatives (Shi et al., 2010).
Antitumor Activities
Research by Xin (2012) delved into the synthesis of pyrazolo pyrimidine derivatives of this compound and assessed their antitumor activities. This illustrates its potential in developing new antitumor agents (Xin, 2012).
Inhibitors of Gene Expression
Palanki et al. (2000) examined its structure-activity relationship for developing inhibitors of NF-kappaB and AP-1 gene expression. This research is crucial for understanding its role in gene expression regulation (Palanki et al., 2000).
Glycine Transporter Inhibition
A study by Yamamoto et al. (2016) identified a structurally diverse compound of this pyridine derivative as a potent glycine transporter 1 inhibitor, highlighting its potential in central nervous system applications (Yamamoto et al., 2016).
Synthesis of Diverse Organic Compounds
Additional studies have focused on synthesizing various organic compounds utilizing this pyridine derivative. For instance, Kobayashi et al. (2009) developed a method for synthesizing 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones, showcasing the versatility of this compound in organic synthesis (Kobayashi et al., 2009).
Propriétés
IUPAC Name |
2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3N2O/c14-6-1-3-7(4-2-6)21-12(22)9-8(13(17,18)19)5-20-11(16)10(9)15/h1-5H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRFKCVHKHWLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=NC=C2C(F)(F)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

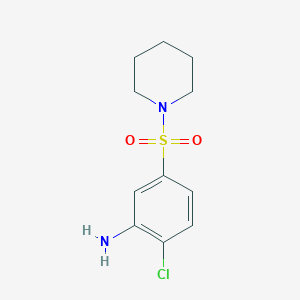

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2483356.png)
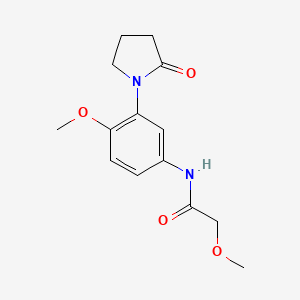
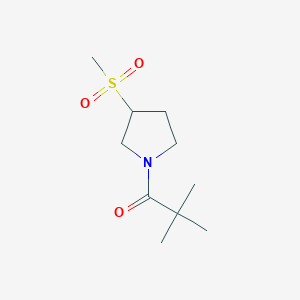
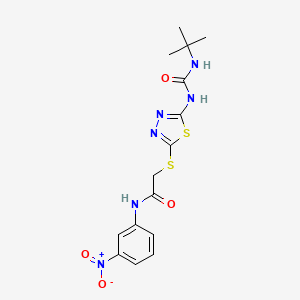
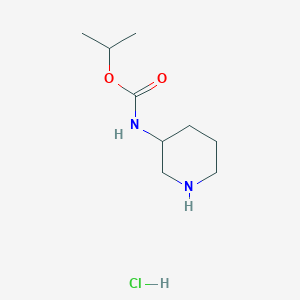
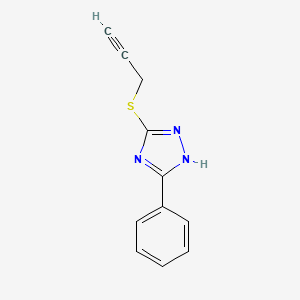
![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483366.png)
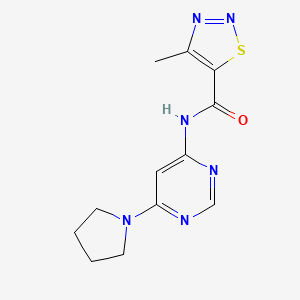

![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483371.png)
